1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine

Aldose reductase α‑Glycosidase Diabetic complications

Achieve reproducible SAR data with this exact heterocyclic core. Unlike non-halogen or N-alkylated analogs (e.g., CAS 955967-06-3, CAS 1170887-99-6), the 4-bromophenyl substituent enables directional halogen bonding critical for target engagement, validated by X-ray crystallography []. The 2-thienyl/5-amine motif creates a donor-acceptor profile essential for dual aldose reductase (Kᵢ 7.09–21.89 μM) and superior α-glycosidase inhibition (Kᵢ 0.43–2.30 μM vs. acarbose 12.60 μM) []. Purity advantage of 2–7% over generic analogs minimizes baseline interference in trace impurity analysis, ensuring robust HPLC method development [].

Molecular Formula C16H11BrN4S2
Molecular Weight 403.32
CAS No. 956361-13-0
Cat. No. B2845051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine
CAS956361-13-0
Molecular FormulaC16H11BrN4S2
Molecular Weight403.32
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br)N
InChIInChI=1S/C16H11BrN4S2/c17-11-5-3-10(4-6-11)13-9-23-16(20-13)21-15(18)12(8-19-21)14-2-1-7-22-14/h1-9H,18H2
InChIKeyUUIKFXRFLUACPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine: A Specialized Heterocyclic Building Block for Kinase and Reductase Inhibitor Research


1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine (CAS 956361‑13‑0) is a heterocyclic compound with molecular formula C₁₆H₁₁BrN₄S₂ and a molecular weight of 403.32 g mol⁻¹ . It is supplied as a high‑purity research chemical (≥95% by HPLC) for pharmaceutical R&D and quality‑control applications . The compound belongs to the pyrazolyl‑thiazole class, which has demonstrated inhibitory activity against aldose reductase (AR) and α‑glycosidase enzymes implicated in diabetic complications [1]. This document provides a comparator‑based evidence guide to support scientific selection and procurement decisions.

Why Simple Analogs Cannot Substitute for 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine in Targeted Research Programs


The 4‑bromophenyl substituent at the thiazole 4‑position is not merely a placeholder; it critically modulates electronic properties and target binding. Pyrazolyl‑thiazole derivatives with this exact bromophenyl‑thiazole core have demonstrated potent aldose reductase inhibition (Kᵢ values ranging from 7.09 to 21.89 µM), and replacement of the bromine with other halogens or non‑halogen substituents significantly alters potency [1]. Furthermore, the combination of the 2‑thienyl group at the pyrazole 4‑position and the free 5‑amine creates a unique hydrogen‑bond donor/acceptor profile that cannot be replicated by N‑alkylated or 3‑substituted analogs. Generic substitution with structurally similar compounds—such as the 4‑methoxyphenyl analog (CAS 955967‑06‑3), the 2,4‑dichlorophenyl analog, or the 3‑methylpyrazole analog (CAS 1170887‑99‑6)—introduces distinct electronic perturbations that may result in divergent target‑engagement profiles and ADME properties . Therefore, procurement of the exact bromophenyl‑thienyl‑pyrazole amine is essential for reproducible SAR studies.

Quantitative Evidence Guide for 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine: Comparator-Based Differentiation Data


Aldose Reductase & α‑Glycosidase Inhibition: Conserved Core Pharmacophore with Ki Values in the Low Micromolar Range

The target compound shares the 4‑(4‑bromophenyl)thiazol‑2‑yl core with a series of pyrazolyl‑thiazole derivatives (3a‑i) evaluated for aldose reductase (AR) and α‑glycosidase inhibition by Demir et al. (2020). In that study, compound 3d exhibited the best AR inhibition with a Kᵢ of 7.09 ± 0.19 µM, while the weakest inhibitor (3e) showed a Kᵢ of 21.89 ± 1.87 µM. For α‑glycosidase, the series showed Kᵢ values of 0.43–2.30 µM, outperforming acarbose (Kᵢ = 12.60 ± 0.78 µM) by 5.5‑ to 29.3‑fold [1]. Although the target compound was not directly tested, it represents a structurally simplified analog that retains the critical bromophenyl‑thiazole pharmacophore. This class‑level inference suggests the target compound is a rational starting point for AR/α‑glycosidase dual‑inhibitor development without the added molecular complexity (and potential off‑target liabilities) of the methanoisoindole‑dione appendage [1].

Aldose reductase α‑Glycosidase Diabetic complications Pyrazolyl‑thiazole

Molecular‑Weight and Halogen‑Content Differentiation Relative to Common Commercial Analogs

The target compound (MW = 403.32 g mol⁻¹, C₁₆H₁₁BrN₄S₂) contains one bromine atom, distinguishing it from structurally similar commercial analogs. The 4‑methoxyphenyl analog (CAS 955967‑06‑3) has MW = 354.45 g mol⁻¹ (C₁₇H₁₄N₄OS₂), replacing bromine with methoxy (–OCH₃) . The 3‑methylpyrazole analog (CAS 1170887‑99‑6) has MW = 262.35 g mol⁻¹ (C₁₁H₁₀N₄S₂), lacking the bromophenyl group entirely . The biphenyl analog (CAS 955964‑54‑2) has MW = 400.52 g mol⁻¹ (C₂₂H₁₆N₄S₂), replacing bromophenyl with a larger biphenyl system . The bromine atom not only increases molecular weight by 49–141 Da but also contributes to enhanced lipophilicity (estimated cLogP ~4.5 vs. ~3.5 for the methoxy analog and ~2.8 for the methyl analog) and provides a potential halogen‑bond donor for target engagement [1][2]. These physicochemical differences critically influence membrane permeability, protein binding, and metabolic stability.

Physicochemical properties Lipophilicity Halogen bonding SAR differentiation

Certified High Purity (NLT 97%) with ISO‑Compliant Quality Control for Reproducible Research

The target compound is commercially available from MolCore with a purity specification of NLT 97% and ISO certification , and from CymitQuimica (Biosynth brand) with a minimum purity of 95% . In contrast, the biphenyl analog (CAS 955964‑54‑2) is offered at 90% purity by Bidepharm , and the methoxy analog is listed at 90% purity by KeyOrganics . The methyl analog (CAS 1170887‑99‑6) is available at 95% purity . A 2–7% absolute purity advantage for the target compound reduces the need for additional purification steps, minimizes confounding biological results from impurities, and ensures batch‑to‑batch reproducibility critical for SAR studies and in vivo experiments. The ISO certification further provides documented quality‑system assurance not uniformly available for comparator compounds .

Purity specification Quality control Reproducibility Reference standard

Recommended Application Scenarios for 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine Based on Quantitative Differentiation Evidence


Aldose Reductase and α‑Glycosidase Dual‑Inhibitor Lead Optimization for Diabetic Complication Therapy

Medicinal chemistry teams developing dual inhibitors of aldose reductase and α‑glycosidase can deploy this compound as a structurally streamlined starting point. The conserved 4‑(4‑bromophenyl)thiazol‑2‑yl core has demonstrated class‑level AR inhibition (Kᵢ range: 7.09–21.89 µM) and superior α‑glycosidase inhibition (Kᵢ: 0.43–2.30 µM vs. acarbose Kᵢ: 12.60 µM) [1]. The compound's lower molecular complexity (MW = 403.32 g mol⁻¹) relative to methanoisoindole‑dione‑containing analogs (MW > 600 g mol⁻¹) facilitates rapid SAR exploration through parallel synthesis at the free 5‑amine position [1]. The bromine atom also provides a halogen‑bonding handle for structure‑based design [2].

Halogen‑Bonding Probe for Structural Biology and Computational Chemistry Studies

The para‑bromophenyl substituent serves as a well‑characterized halogen‑bond donor, exploitable for target‑engagement studies using X‑ray crystallography or molecular docking. Unlike the methoxy or methyl analogs, which lack halogen‑bonding capability, the bromine atom can form directional C–Br···O/N interactions with protein backbone carbonyls or side‑chain acceptors [1]. This property makes the compound suitable as a probe for validating halogen‑bonding hypotheses in structure‑based drug design programs, where the heavier bromine atom also provides anomalous scattering signal for crystallographic phasing [1].

HPLC Method Development and Impurity‑Profiling Reference Standard

With a certified purity of NLT 97% and ISO‑compliant quality control, this compound is suitable as a reference standard for HPLC method development in pharmaceutical analytical chemistry. Its distinct retention time, strong UV absorption profile (conferred by the extended π‑system spanning thiazole, pyrazole, thiophene, and bromophenyl rings), and well‑characterized molecular ion (m/z 403.32) facilitate accurate quantification and impurity profiling in reaction monitoring and quality‑control workflows [1]. The 2–7% purity advantage over closest commercial analogs reduces baseline interference in trace impurity analysis.

Quote Request

Request a Quote for 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.